

Application Notes and Protocols for the Analytical Identification of Cholestryl Docosapentaenoate

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Compound of Interest

Compound Name: *Cholestryl docosapentaenoate*

Cat. No.: B593899

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of **Cholestryl Docosapentaenoate**, a significant cholestryl ester involved in lipid metabolism. The following protocols are intended to serve as a comprehensive guide for researchers utilizing common analytical techniques.

Introduction

Cholestryl docosapentaenoate is a neutral lipid formed by the esterification of cholesterol with docosapentaenoic acid (DPA), a 22-carbon polyunsaturated omega-3 or omega-6 fatty acid. Accurate identification and quantification of this molecule are crucial for studies related to lipidomics, metabolomics, and understanding its role in various physiological and pathological processes, including cardiovascular health and inflammation.

Analytical Standards

A certified analytical standard is paramount for the accurate quantification of **Cholestryl Docosapentaenoate**.

Commercial Availability: Analytical standards for **Cholestryl Docosapentaenoate** are available from commercial suppliers. For instance, Cayman Chemical offers **Cholestryl Docosapentaenoate** with a purity of $\geq 95\%$ as a solution in chloroform^{[1][2][3][4]}. Nu-Chek

Prep, Inc. also lists **Cholesteryl Docosapentaenoate** in their catalog of high-purity lipid standards^{[5][6][7][8]}. It is recommended to obtain a certificate of analysis from the supplier for detailed information on purity, concentration, and storage conditions.

Storage: Cholesteryl ester standards should be stored in a non-reactive glass vial, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation, particularly oxidation of the polyunsaturated fatty acid chain.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical identification of **Cholesteryl Docosapentaenoate**.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |
|---|--|---------------------|
| Molecular Formula | C ₄₉ H ₇₈ O ₂ | [1] |
| Molecular Weight | 699.1 g/mol | [1] |
| Precursor Ion ([M+NH ₄] ⁺) | m/z 716.6 | Predicted |
| Precursor Ion ([M+Na] ⁺) | m/z 722.6 | Predicted |
| Key Product Ion (from [M+NH ₄] ⁺) | m/z 369.3 | [9] |
| Fragmentation Note | The product ion at m/z 369.3 corresponds to the cholestadiene fragment following the neutral loss of the docosapentaenoic acid moiety. This is a characteristic fragment for all cholesteryl esters. | |

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|--|--------------------------------|--------------|
| Cholesterol C3-H | 4.60 | m |
| Cholesterol C6-H (vinylic) | 5.37 | d |
| DPA Vinylic Protons | 5.3-5.4 | m |
| DPA Allylic Protons | 2.8 | m |
| DPA Methylene Protons | 2.0-2.4 | m |
| Cholesterol Angular Methyls (C18, C19) | 0.68, 1.02 | s |
| Cholesterol Side Chain Methyls | 0.86-0.92 | d, t |
| DPA Terminal Methyl | 0.97 | t |

Table 3: Predicted ^{13}C NMR Chemical Shifts (CDCl_3)

| Carbon Atom | Predicted Chemical Shift (ppm) |
|-----------------------|--------------------------------|
| Cholesterol C3 | 73.8 |
| Cholesterol C5 | 139.7 |
| Cholesterol C6 | 122.6 |
| DPA Carbonyl Carbon | 172.5 |
| DPA Olefinic Carbons | 127-132 |
| DPA Methylene Carbons | 20-35 |
| Cholesterol C18, C19 | 11.9, 19.3 |

Experimental Protocols

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from targeted metabolomics methods for cholesterol esters.

a. Sample Preparation (from Plasma/Serum):

- To 100 μ L of plasma or serum, add 10 μ L of an internal standard solution (e.g., a deuterated or ^{13}C -labeled cholesterol ester).
- Add 400 μ L of a cold (-20°C) 2:1 (v/v) mixture of methanol:dichloromethane to precipitate proteins and extract lipids.
- Vortex vigorously for 1 minute.
- Incubate on ice for 10 minutes.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Dry the supernatant under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 80:20 acetonitrile:isopropanol).

b. LC-MS/MS Conditions:

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient:

- 0-2 min: 30% B
- 2-15 min: Linear gradient to 100% B
- 15-20 min: Hold at 100% B
- 20.1-25 min: Return to 30% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 45°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: 716.6 -> 369.3
 - Qualifier: 716.6 -> [a secondary fragment ion]
- Data Analysis: Quantify **Cholesteryl Docosapentaenoate** by comparing the peak area of the analyte to that of the internal standard using a calibration curve prepared with the analytical standard. Some studies have noted that metabolites like **cholesteryl docosapentaenoate** may exhibit low peak intensity and recovery, which can affect reproducibility[10][11][12].

Protocol 2: Identification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the qualitative analysis and purity assessment of the standard.

a. Standard Preparation:

- Prepare a stock solution of the **Cholesteryl Docosapentaenoate** analytical standard in chloroform or hexane at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to 10-100 µg/mL in the mobile phase.

b. HPLC Conditions:

- LC System: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with acetonitrile/isopropanol (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 205 nm.
- Injection Volume: 20 µL.
- Expected Elution: Cholesteryl esters are non-polar and will have a relatively long retention time under these conditions.

Protocol 3: Analysis of the Fatty Acid Moiety by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves the hydrolysis of the cholesteryl ester to release the docosapentaenoic acid, followed by derivatization and GC-MS analysis.

a. Hydrolysis and Derivatization:

- To a known amount of the sample or standard, add 1 mL of 2 M methanolic KOH.
- Incubate at 60°C for 1 hour to hydrolyze the ester bond.
- Cool the sample and add 1 mL of 1 M HCl to neutralize the solution.

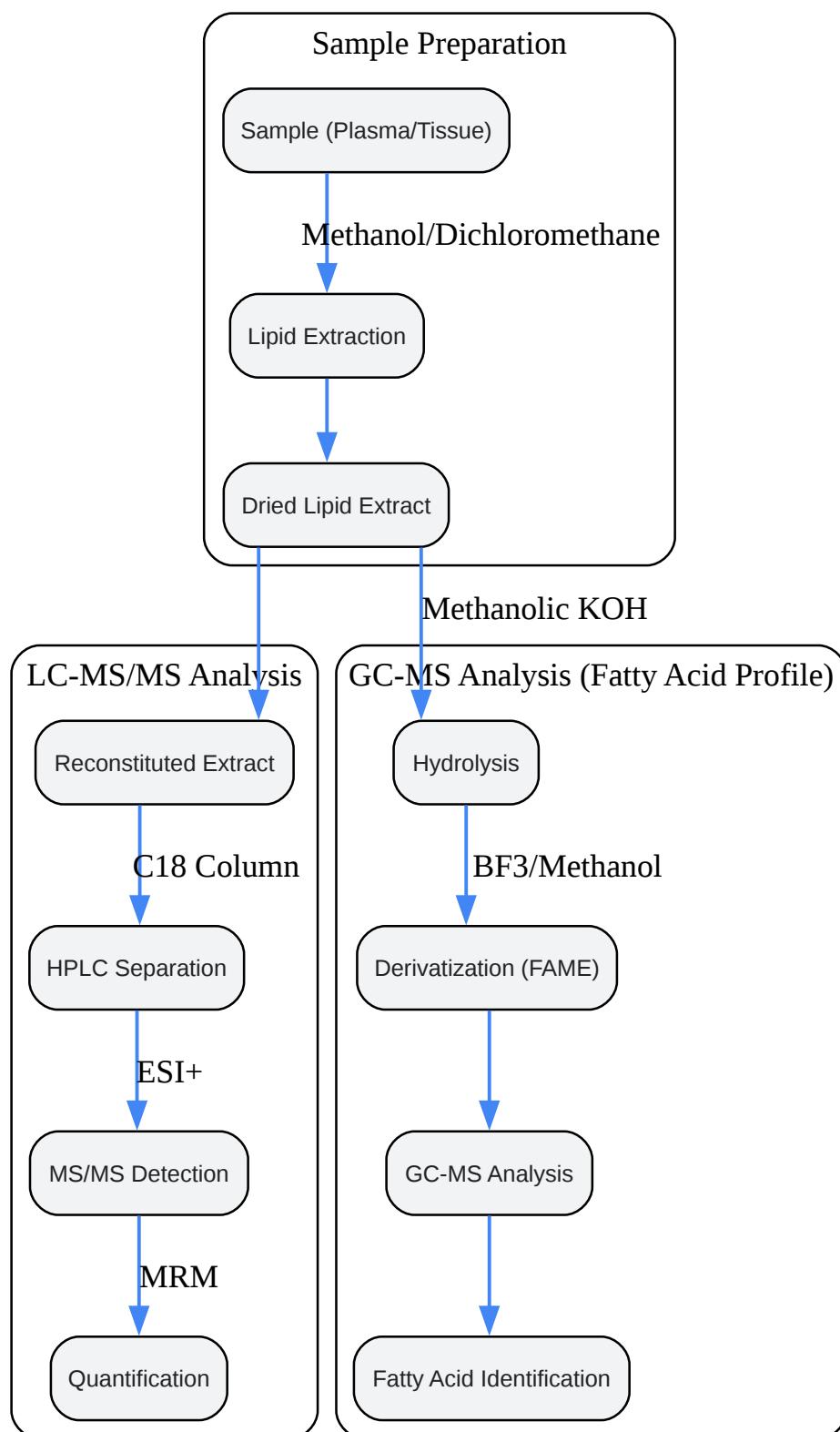
- Add 2 mL of hexane and vortex to extract the free fatty acid.
- Collect the upper hexane layer and dry it under nitrogen.
- To the dried fatty acid, add 1 mL of 14% BF_3 in methanol.
- Incubate at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).
- Add 1 mL of water and 2 mL of hexane, vortex, and collect the upper hexane layer containing the FAME.
- Dry the hexane layer over anhydrous sodium sulfate.

b. GC-MS Conditions:

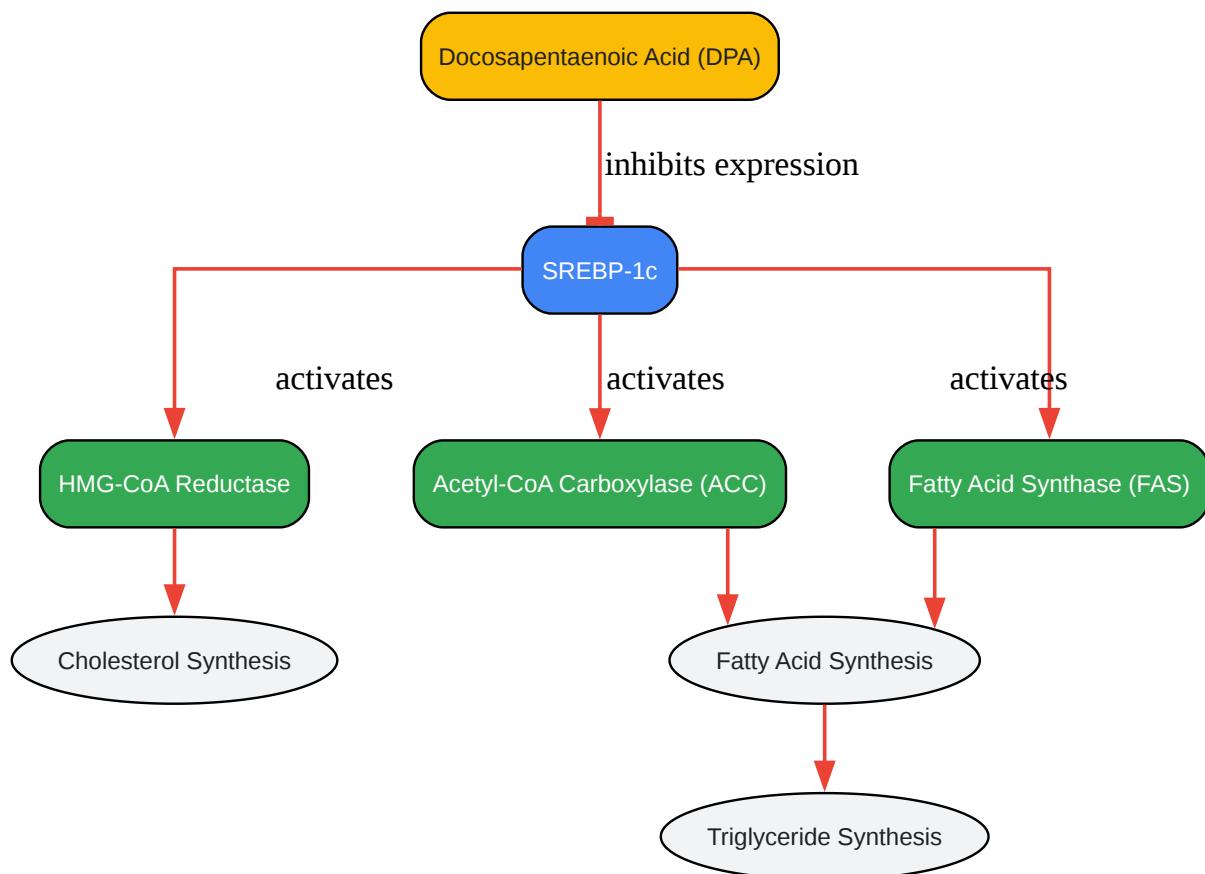
- GC System: Gas chromatograph coupled to a mass spectrometer.
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp to 240°C at 4°C/min.
 - Hold at 240°C for 10 minutes.
- Injection Mode: Splitless.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-500.

- Identification: The docosapentaenoic acid methyl ester will be identified by its characteristic retention time and mass spectrum, which can be compared to a FAME standard library (e.g., NIST).

Visualizations

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Overall analytical workflow for **Cholestryol docosapentaenoate**.

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Simplified signaling pathway of DPA in lipid metabolism.

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